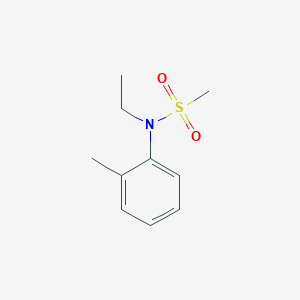

N-ethyl-N-(2-methylphenyl)methanesulfonamide

Description

N-Ethyl-N-(2-methylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonyl group attached to a nitrogen atom substituted with an ethyl group and a 2-methylphenyl ring. Sulfonamides are widely studied for their biological activity and applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

N-ethyl-N-(2-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-4-11(14(3,12)13)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNYOVFOFLXFJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(2-methylphenyl)methanesulfonamide typically involves the reaction of N-ethyl-2-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-ethyl-2-methylaniline+methanesulfonyl chloride→N-ethyl-N-(2-methylphenyl)methanesulfonamide+HCl

Industrial Production Methods: In industrial settings, the production of N-ethyl-N-(2-methylphenyl)methanesulfonamide may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

Chemistry: N-ethyl-N-(2-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of other organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Substituent Positional Isomers

N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide

- Molecular Conformation : DFT studies reveal that the 2-methylphenyl isomer adopts a planar conformation with the methyl group ortho to the sulfonamide moiety, while the 3-methylphenyl isomer exhibits a twisted conformation due to steric hindrance .

- NMR Shifts : The ¹H NMR chemical shift of the NH proton in the 2-methylphenyl derivative is downfield (δ 9.2 ppm) compared to the 3-methylphenyl analogue (δ 8.8 ppm), attributed to stronger hydrogen bonding in the ortho-substituted compound .

- Vibrational Transitions : The sulfonyl S=O stretching frequency is higher in the 2-methylphenyl derivative (1165 cm⁻¹) than in the 3-methylphenyl isomer (1140 cm⁻¹), indicating increased electron-withdrawing effects in the ortho position .

Table 1: Key Properties of Methylphenyl Methanesulfonamides

| Compound | Molecular Formula | Molecular Weight | logP | NH ¹H NMR (ppm) | S=O Stretching (cm⁻¹) |

|---|---|---|---|---|---|

| N-(2-Methylphenyl)methanesulfonamide | C₈H₁₁NO₂S | 185.24 | 1.8 | 9.2 | 1165 |

| N-(3-Methylphenyl)methanesulfonamide | C₈H₁₁NO₂S | 185.24 | 1.6 | 8.8 | 1140 |

Substituted Phenyl Derivatives

1-(3-Chlorophenyl)-N-(2-methylphenyl)methanesulfonamide

- Structural Features : This compound (CAS Y300-2563) has a 3-chlorophenyl group instead of ethyl, increasing its molecular weight (295.79 g/mol) and logP (3.84) compared to N-ethyl-N-(2-methylphenyl)methanesulfonamide .

N-Ethyl-N-(4-methylphenyl)methanesulfonamide

- Key Differences : The para-methyl substitution reduces steric hindrance compared to the ortho-methyl isomer, likely increasing solubility and altering pharmacokinetic properties .

Electronic and Steric Effects in Sulfonamides

- N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide : The methoxy group in the ortho position introduces strong electron-donating effects, stabilizing the sulfonamide group and altering its reactivity in catalytic reactions .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : The nitro and chloro groups create a highly electron-deficient aromatic ring, which may enhance electrophilic substitution reactions compared to methyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.